N1-(furan-2-ylmethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Description

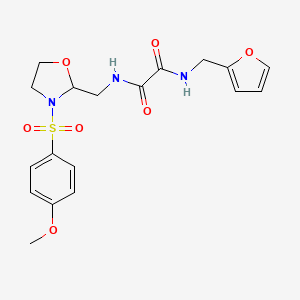

N1-(furan-2-ylmethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents: a furan-2-ylmethyl group at the N1 position and a 3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-ylmethyl group at the N2 position.

Properties

IUPAC Name |

N'-(furan-2-ylmethyl)-N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O7S/c1-26-13-4-6-15(7-5-13)29(24,25)21-8-10-28-16(21)12-20-18(23)17(22)19-11-14-3-2-9-27-14/h2-7,9,16H,8,10-12H2,1H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOEUNFSOAOBTHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(furan-2-ylmethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition, and interactions with biomolecules.

Chemical Structure and Properties

The compound features a furan moiety, an oxazolidinyl group, and a sulfonamide functionality, which are known for their diverse biological activities. The structural formula can be represented as follows:

Antibacterial Activity

Recent studies have evaluated the antibacterial efficacy of similar compounds containing furan and sulfonamide groups. For instance, compounds with related structures demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| Compound A | Salmonella typhi | Moderate |

| Compound B | Bacillus subtilis | Strong |

| Compound C | Escherichia coli | Weak |

The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Enzyme Inhibition

The compound has shown potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. In a study evaluating various derivatives, several compounds exhibited strong inhibitory activity against urease with IC50 values significantly lower than the reference standard (thiourea), indicating potent enzyme inhibition .

| Enzyme | IC50 Value (µM) | Reference Standard IC50 (µM) |

|---|---|---|

| Urease | 1.13 - 6.28 | 21.25 |

| AChE | 0.63 - 2.14 | Not specified |

These findings suggest that the compound may have therapeutic applications in treating conditions associated with these enzymes, such as infections and neurodegenerative diseases.

Binding Interactions

Fluorescence measurements have been employed to study the binding interactions of the compound with bovine serum albumin (BSA). The quenching constant determined from these studies indicates a strong binding affinity, which is critical for understanding pharmacokinetics and bioavailability .

Case Studies

Several case studies have highlighted the biological efficacy of compounds similar to this compound:

- Antibacterial Efficacy : A study demonstrated that a series of sulfonamide derivatives exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the furan ring enhanced the overall activity due to better interaction with bacterial targets .

- Enzyme Inhibition : Another investigation focused on the inhibition of AChE, where derivatives showed promising results in reducing enzyme activity, suggesting potential for treating Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

The following table summarizes key structural and functional differences between the target compound and related oxalamides:

Structural and Functional Insights

Substituent Effects on Activity: The furan-2-ylmethyl group in the target compound distinguishes it from S336 (2,4-dimethoxybenzyl) and Compound 13 (acetylpiperidinyl). The sulfonated oxazolidine R2 group introduces a rigid, polar scaffold absent in most analogs. This may enhance target selectivity, as seen in sulfonamide-containing enzyme inhibitors .

Pharmacological Profiles :

- Antiviral Activity : Compound 13 (IC₅₀ = 0.8 μM against HIV) shares a chlorophenyl group with the target compound but pairs it with a thiazole ring. The target’s sulfonyl group could improve solubility, a common limitation in antiviral oxalamides .

- Enzyme Inhibition : N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl) (Compound 17) inhibits stearoyl-CoA desaturase with IC₅₀ = 1.2 μM. The target’s sulfonated oxazolidine may mimic this activity via steric hindrance .

Synthetic Routes :

- The target compound’s synthesis likely involves oxazolidine sulfonylation (similar to ’s nitrovinyl intermediates ) and oxalamide coupling (e.g., chloroacetyl chloride-mediated reactions in ).

- In contrast, S336 and related flavoring agents are synthesized via carbodiimide-mediated amidation, emphasizing scalability for industrial use .

Safety and Metabolism: S336 and analogs exhibit a NOEL of 100 mg/kg bw/day in rats, with low human exposure (0.003 μg/kg/day in the USA) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N1-(furan-2-ylmethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide?

- Methodology : Synthesis typically involves multi-step reactions:

Sulfonylation : Introduce the 4-methoxyphenylsulfonyl group to the oxazolidine precursor using sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane, 0–5°C) .

Oxalamide Coupling : React furan-2-ylmethylamine and the sulfonylated oxazolidine intermediate with oxalyl chloride or activated oxalate esters. Carbodiimides (e.g., DCC) and HOBt are often used to facilitate amide bond formation .

Purification : Column chromatography (silica gel) or recrystallization (ethanol/water) isolates the final compound. Yield optimization requires precise stoichiometry and inert atmospheres .

- Characterization : Confirm structure via H/C NMR (DMSO-d6, 400 MHz), HRMS, and FTIR (amide C=O stretch ~1670 cm) .

Q. How is the molecular structure of this compound validated experimentally?

- X-ray Crystallography : Single-crystal diffraction (using SHELX programs) resolves the 3D structure, confirming stereochemistry and intramolecular interactions (e.g., hydrogen bonding between oxalamide and sulfonyl groups) .

- Spectroscopic Analysis : NMR coupling constants (e.g., for furan protons) and NOESY correlations validate spatial arrangements .

Q. What preliminary biological screening assays are recommended for this compound?

- In vitro Enzyme Inhibition : Test against targets like soluble epoxide hydrolase (sEH) or cytochrome P450 isoforms using fluorometric assays .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfonylation step in synthesis?

- Approach :

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation .

- Solvent Effects : Polar aprotic solvents (e.g., THF) improve sulfonyl chloride reactivity.

- Temperature Control : Slow addition of reagents at 0°C minimizes side reactions .

- Troubleshooting : Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1). Low yields may indicate moisture contamination or unreacted intermediates .

Q. What computational methods predict the compound’s mechanism of action?

- Molecular Docking : Use AutoDock Vina to model interactions with sEH or kinase targets. Focus on hydrogen bonding between the oxalamide moiety and catalytic residues (e.g., Tyr465 in sEH) .

- MD Simulations : GROMACS simulations (50 ns) assess binding stability under physiological conditions .

Q. How do structural modifications (e.g., substituents on the furan or sulfonyl group) affect bioactivity?

- SAR Studies :

- Replace 4-methoxyphenyl with 4-fluorophenyl: Enhances metabolic stability but may reduce solubility .

- Modify furan with thiophene: Alters π-π stacking with aromatic enzyme pockets .

Q. What strategies resolve contradictions in reported biological activity data for oxalamide derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.